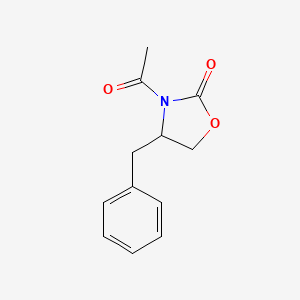
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone is a chiral oxazolidinone derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds. The presence of the benzyl group and the oxazolidinone ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-Acetyl)-(4R)-benzyl-2-oxazolidinone typically involves the reaction of (4R)-benzyl-2-oxazolidinone with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the acetylation of the nitrogen atom in the oxazolidinone ring, resulting in the formation of the N-acetyl derivative. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acetyl-4-benzyl-2-oxazolidinone-3-one.
Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the acetyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: N-acetyl-4-benzyl-2-oxazolidinone-3-one
Reduction Products: Saturated oxazolidinone derivatives
Substitution Products: Various substituted oxazolidinones depending on the nucleophile used
Scientific Research Applications
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (N-Acetyl)-(4R)-benzyl-2-oxazolidinone involves its interaction with various molecular targets. The compound can act as a chiral auxiliary by forming diastereomeric complexes with substrates, thereby facilitating asymmetric transformations. The oxazolidinone ring structure allows for specific interactions with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(N-Acetyl)-(4S)-benzyl-2-oxazolidinone: The enantiomer of the compound with similar chemical properties but different stereochemistry.
(N-Acetyl)-2-oxazolidinone: Lacks the benzyl group, resulting in different reactivity and applications.
(N-Benzyl)-2-oxazolidinone: Lacks the acetyl group, affecting its chemical behavior and utility.
Uniqueness
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone is unique due to its specific stereochemistry and the presence of both the acetyl and benzyl groups. These features contribute to its effectiveness as a chiral auxiliary and its versatility in various chemical reactions.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-acetyl-4-benzyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI Key |
YMVGXIZVSPMNPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















